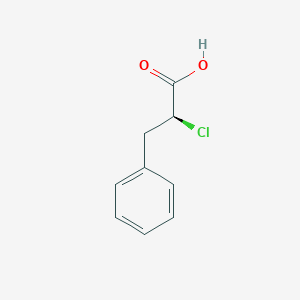

(S)-2-Chloro-3-Phenylpropanoic Acid

描述

Significance of Chiral α-Halo Carboxylic Acids in Chemical Synthesis

Chiral α-halo carboxylic acids are a class of organic compounds of considerable significance in synthetic chemistry. Their importance stems from the unique reactivity conferred by the presence of a halogen atom at the α-position to the carboxyl group. fiveable.me This halogen atom is an effective leaving group and significantly increases the acidity of the α-hydrogen, facilitating enolate formation.

These structural features make α-halo carboxylic acids versatile intermediates. fiveable.me The α-carbon, which is typically nucleophilic in simple carboxylic acids, becomes a potent electrophile in α-halo acids, susceptible to attack by a wide range of nucleophiles. youtube.com This reactivity allows for various chemical transformations, including nucleophilic substitution reactions to introduce new functional groups such as amino, azido (B1232118), or cyano groups. youtube.comwikipedia.org For instance, the reaction of α-halo acids with ammonia (B1221849) is a classical route for the synthesis of α-amino acids. wikipedia.org

The chirality of these molecules is a critical aspect of their utility. Since many biologically active compounds, including pharmaceuticals and agrochemicals, are chiral, the use of enantiomerically pure building blocks like chiral α-halo carboxylic acids is essential for their stereoselective synthesis. fiveable.me They serve as key starting materials for creating complex, stereochemically defined molecules. researchgate.net The Hell-Volhard-Zelinsky reaction is a well-known method for the synthesis of α-halo carboxylic acids from carboxylic acids. doubtnut.comchemistrysteps.com

Historical Context of (S)-2-Chloro-3-Phenylpropanoic Acid in Academic Investigations

The racemic mixture of 2-chloro-3-phenylpropanoic acid has been documented in the scientific literature for many years. A notable early reference to its synthesis appeared in The Journal of Organic Chemistry in 1974. chemsynthesis.com The isolation and study of the specific (S)-enantiomer, this compound (CAS Number: 41998-38-3), represents the progression of stereoselective synthesis and purification techniques in organic chemistry. nih.govchemicalbook.com

Academic investigations involving this compound and its analogs are primarily centered on its role as a chiral synthon. Its structure is related to the naturally occurring amino acid phenylalanine, and it serves as a precursor for the synthesis of various phenylpropanoid derivatives and other complex chiral molecules. wikipedia.org Research involving similar structures has explored their use in the synthesis of compounds with potential biological activity. The ability to perform nucleophilic substitutions at the chlorinated carbon with retention or inversion of stereochemistry makes it a valuable tool for constructing molecules with a specific three-dimensional arrangement, which is crucial in fields like medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-chloro-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHDRWTSPELB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Foundations of S 2 Chloro 3 Phenylpropanoic Acid

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups. For (S)-2-chloro-3-phenylpropanoic acid, the "(S)" designation according to the Cahn-Ingold-Prelog (CIP) priority rules indicates a specific three-dimensional structure at the stereocenter (the carbon atom bonded to the chlorine atom). nih.gov The IUPAC name for this enantiomer is (2S)-2-chloro-3-phenylpropanoic acid. nih.gov

The determination of the absolute configuration of chiral compounds like this compound is often achieved through several methods. One common approach is through chemical correlation with a compound of a known absolute configuration. For instance, chiral α-haloacids, including this compound, can be synthesized from naturally occurring (S)-amino acids via diazotization reactions. researchgate.net This process, if it proceeds with a known stereochemical outcome (e.g., retention or inversion of configuration), allows for the assignment of the absolute configuration of the resulting α-chloroacid based on the known configuration of the starting amino acid.

Another definitive method for elucidating absolute configuration is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms in the molecule.

Enantiomeric Purity and Control in Asymmetric Synthesis

The effectiveness of a chiral compound in stereoselective synthesis is highly dependent on its enantiomeric purity, often expressed as enantiomeric excess (ee). The synthesis of this compound with high enantiomeric purity is a key objective in its production. Asymmetric synthesis provides the tools to achieve this, aiming to produce a single enantiomer from an achiral starting material. mdpi.com

One of the primary strategies for obtaining enantiomerically pure this compound involves the use of chiral starting materials, a concept known as the "chiral pool" approach. mdpi.com As mentioned earlier, the synthesis from (S)-amino acids is a prominent example. researchgate.net

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, in a process analogous to the kinetic resolution of 2-aryl-2-fluoropropanoic acids, a chiral acyl-transfer catalyst can be used to selectively esterify one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomerically enriched carboxylic acid. mdpi.com

The enantiomeric purity of the final product is typically determined using analytical techniques such as chiral high-performance liquid chromatography (chiral HPLC) or gas chromatography (GC) on a chiral stationary phase. These methods can separate and quantify the two enantiomers, providing an accurate measure of the enantiomeric excess.

| Starting Material | Synthetic Approach | Key Features | Reference |

| (S)-Amino Acids | Chiral Pool Synthesis | Utilizes naturally occurring chiral compounds. | researchgate.net |

| Racemic 2-Chloro-3-phenylpropanoic acid | Kinetic Resolution | Employs a chiral catalyst to selectively react with one enantiomer. | mdpi.com |

Chirality Transfer Mechanisms in Reactions Involving the Compound

Chirality transfer refers to the process by which the stereochemical information from a chiral molecule is passed on to a new stereocenter created in a chemical reaction. When this compound is used as a reactant, the goal is often to transfer its defined stereochemistry to the product molecule.

The mechanism of chirality transfer is highly dependent on the nature of the reaction. In nucleophilic substitution reactions at the chiral center, the mechanism can proceed via an S\N2 pathway, which typically results in an inversion of the stereochemical configuration. However, the reaction conditions and the nature of the nucleophile can influence the stereochemical outcome.

In some cases, the chiral auxiliary approach is employed, where the chiral compound is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having fulfilled its role of inducing chirality. While not a direct reaction of this compound itself, this principle is fundamental to asymmetric synthesis where such building blocks are used.

Advanced Synthetic Methodologies for Enantiopure S 2 Chloro 3 Phenylpropanoic Acid

Enantioselective Catalytic Synthesis

The direct formation of a specific enantiomer through catalytic methods is a highly desirable approach, often offering greater efficiency and atom economy than classical resolution. Various catalytic systems have been explored for the asymmetric synthesis of chiral molecules like (S)-2-chloro-3-phenylpropanoic acid.

Asymmetric Chlorination Approaches

The direct asymmetric chlorination of a prochiral precursor, such as a derivative of cinnamic acid, presents a conceptually straightforward route to this compound. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the chlorination reaction. While direct catalytic asymmetric chlorination of cinnamic acid itself is challenging, related transformations on similar substrates have been investigated. For instance, the stereoselective synthesis of chiral α-chlorinated carbonyl compounds is recognized as an important transformation, as these products are versatile intermediates for further functionalization via SN2-type displacement reactions. beilstein-journals.org

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.orgunimi.it This technique involves the use of a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, to shuttle a reactant between an aqueous and an organic phase, enabling a stereoselective reaction to occur. nih.govmdpi.comcrdeepjournal.org

In the context of synthesizing α-substituted carboxylic acids, a common strategy involves the asymmetric alkylation of a glycine (B1666218) Schiff base derivative under phase-transfer conditions. mdpi.com For the synthesis of this compound, a related strategy could be envisioned, potentially involving the asymmetric α-chlorination of a suitable enolate precursor under the influence of a chiral phase-transfer catalyst. Cinchona alkaloid-derived catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, have proven effective in affording (S)-α-amino acid derivatives with high enantioselectivity. mdpi.com The stereochemical outcome is often predictable, with pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) leading to the (R) and (S) products, respectively. mdpi.com

Table 1: Examples of Chiral Phase-Transfer Catalysts in Asymmetric Synthesis

| Catalyst Type | Precursor/Substrate | Product Type | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-derived | Glycine Schiff Base | α-Amino Acid Derivatives | Up to 97% |

| Maruoka Catalyst (C2-symmetric) | Glycine Schiff Base | α-Amino Acid Derivatives | High |

| Spirocyclic Phosphonium Salt | Benzofuranones | α-Amino Acid Derivatives | Excellent |

This table presents representative data for asymmetric synthesis using chiral phase-transfer catalysis, illustrating the potential of this methodology for producing enantiomerically enriched compounds.

Organocatalytic Strategies

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of synthetic chemistry. scienceopen.com These catalysts operate through various activation modes, including the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. scienceopen.com

For the synthesis of chiral α-heteroatom-substituted acids, organocatalysts like chiral prolines and their derivatives can be employed. nih.gov For example, a prolinol-type organocatalyst can activate an enal to form a chiral iminium ion, which can then react with a nucleophile. nih.gov Another important class of organocatalysts are chiral thioureas, which act via hydrogen bonding to activate substrates and control the stereochemistry of the reaction. scienceopen.com While direct application to this compound synthesis is not extensively documented, the principles of organocatalysis suggest potential routes, such as the asymmetric conjugate addition of a chloride source to a cinnamic acid derivative.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a broad spectrum of possibilities for enantioselective bond formation. nih.gov Chiral ligands coordinated to a metal center create a chiral environment that can direct the stereochemical course of a reaction.

Palladium-catalyzed reactions, for instance, have been used in the synthesis of cyclopropanes from enals and 2-chloroalkyl benzoxazoles, demonstrating the ability to control stereochemistry in reactions involving chlorinated substrates. nih.gov Similarly, zinc-mediated asymmetric reactions are well-established for various transformations, including cyclopropanations and Friedel-Crafts reactions. mdpi.com The development of chiral ligands for these metals is crucial for achieving high enantioselectivity. The application of such a system to the asymmetric synthesis of this compound could involve the enantioselective addition of a carbon- or chlorine-containing fragment to a suitable precursor.

Chiral Resolution Techniques

Chiral resolution is a classical yet widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent.

Diastereomeric Salt Formation and Crystallization

The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org The racemic 2-chloro-3-phenylpropanoic acid is reacted with an enantiomerically pure chiral amine. This reaction produces a mixture of two diastereomeric salts, (S)-acid·(chiral base) and (R)-acid·(chiral base).

These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. rsc.orgnih.gov One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. After separating the solid crystals, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral resolving agent. libretexts.orglibretexts.org

Commonly used chiral resolving agents for acidic racemates include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Origin |

| Brucine | Chiral Base | Natural Alkaloid |

| Strychnine | Chiral Base | Natural Alkaloid |

| Quinine | Chiral Base | Natural Alkaloid |

| 1-Phenylethylamine | Chiral Base | Synthetic |

| (+)-Tartaric Acid | Chiral Acid | Natural |

This table lists common resolving agents used for the separation of enantiomers via diastereomeric salt formation.

This method, while often effective, can be laborious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Kinetic Resolution employing Enzymatic or Catalytic Methods

Kinetic resolution is a principal strategy for separating enantiomers from a racemic mixture by capitalizing on the differential reaction rates of the enantiomers with a chiral catalyst or enzyme. For the synthesis of this compound, this can be achieved through the enantioselective hydrolysis of a racemic ester precursor.

Lipases are the most extensively used enzymes for such resolutions due to their broad substrate tolerance, high enantioselectivity, and commercial availability. units.it The lipase (B570770) from Candida rugosa has been studied for the hydrolysis of racemic esters of related α-halo phenylacetic acids. nih.gov In these reactions, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. The desired acid can then be isolated. However, a significant challenge in the resolution of α-chloro acids is the potential instability of the product; the α-halo acid formed can undergo rapid solvolysis. nih.gov This necessitates careful optimization of reaction conditions to ensure the stability and isolation of the target chiral acid.

The general principle involves the incubation of a racemic ester, such as methyl 2-chloro-3-phenylpropanoate, with a lipase in a buffered aqueous system or a biphasic system. The enzyme, often immobilized to enhance stability and reusability, preferentially catalyzes the hydrolysis of one enantiomer—for many secondary alcohol esters, this is the (R)-enantiomer, which would yield the (R)-acid and leave the desired (S)-ester. units.it The reaction is monitored over time, and stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the produced acid and the remaining ester.

Below is a representative table illustrating the kinetic resolution of a model substrate, a racemic ester of an α-halo phenylacetic acid, using a lipase.

Table 1: Representative Data for Enzymatic Kinetic Resolution This data is based on findings for analogous α-halo phenylacetic acid esters and serves as an illustrative example.

| Racemic Substrate | Biocatalyst | Reaction Conditions | Product (ee) | Unreacted Ester (ee) | Ref. |

|---|---|---|---|---|---|

| 2-Chloroethyl α-bromophenylacetate | Candida rugosa Lipase | pH 6.0, 50°C | (S)-α-Bromophenylacetic acid (>90%) | (R)-2-Chloroethyl α-bromophenylacetate (>90%) | nih.gov |

| Methyl 2-chloro-3,3,3-trifluoropropanoate | Candida rugosa Lipase | Aqueous buffer | (S)-Acid | (R)-Ester (95% at 60% conversion) |

Chromatographic Enantioseparation (Preparative Scale)

For the direct separation of enantiomers, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique. researchgate.net This method allows for the isolation of both enantiomers in high purity from a racemic mixture of 2-Chloro-3-Phenylpropanoic Acid. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for resolving a wide range of racemic compounds, including carboxylic acids. For instance, a Cyclobond I column, which is based on β-cyclodextrin, has been successfully used for the direct separation of the enantiomers of structurally similar compounds like 3-(4-chlorophenyl)-3-(2-pyridyl)propylamine. google.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation and resolution.

The scalability of chiral HPLC allows for the purification of material from milligrams to kilograms, making it a viable method for obtaining high-purity this compound for research and development purposes. nih.gov A related compound, (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid, has been separated on a Newcrom R1 HPLC column, a method noted to be scalable for preparative isolation. nih.gov

Table 2: Representative Conditions for Preparative Chiral HPLC Enantioseparation These conditions are based on established methods for analogous arylpropionic acids and represent a potential starting point for method development.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD) or Cyclodextrin-based (e.g., Cyclobond I) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | Dependent on column dimension (e.g., 20-50 mL/min for a 2 cm ID column) |

| Detection | UV at 210-254 nm |

| Loading Capacity | mg to g scale, dependent on column size and resolution factor |

| Purity Achievable | >99% ee |

Biocatalytic Synthesis Pathways

Biocatalysis offers green and highly selective routes to chiral compounds, often operating under mild conditions with high efficiency.

Enzymatic Hydrolysis of Racemic Precursors

This method is a form of kinetic resolution, as detailed in section 3.2.2. The focus here is on the use of hydrolases, particularly lipases, to selectively hydrolyze one enantiomer of a racemic ester of 2-chloro-3-phenylpropanoic acid. units.it For example, starting with racemic methyl 2-chloro-3-phenylpropanoate, a lipase that preferentially acts on the (R)-ester would produce (R)-2-chloro-3-phenylpropanoic acid and leave the unreacted (S)-methyl 2-chloro-3-phenylpropanoate with high enantiomeric purity. The (S)-ester can then be separated and hydrolyzed to the desired (S)-acid via a standard chemical method.

The lipase from Pseudomonas cepacia has shown high enantioselectivity in the hydrolysis of aromatic esters, making it a candidate for this transformation. units.it The reaction medium can be manipulated—for instance, using supercritical carbon dioxide—to potentially integrate the reaction and separation steps, as the solubility of the substrate ester and product acid differ significantly between the supercritical fluid and a buffered aqueous phase. units.it

Table 3: Key Enzymes in Enantioselective Hydrolysis of Aryl Alkanoic Acid Esters

| Enzyme | Source Organism | Typical Substrate | Selectivity | Ref. |

|---|---|---|---|---|

| Lipase | Candida rugosa | α-Halo Phenylacetic Esters | (S)-selective hydrolysis | nih.gov |

| Lipase | Pseudomonas cepacia | Aromatic Esters | High enantioselectivity | units.it |

| Lipase B | Candida antarctica | Secondary Alcohols | (R)-selective acylation | nih.gov |

Asymmetric Biotransformations Leading to the Chiral Center

An alternative to resolving a racemate is to create the desired stereocenter asymmetrically from a prochiral precursor. A highly effective chemoenzymatic route to α-substituted propanoic acids starts from the corresponding natural α-amino acid, in this case, L-phenylalanine ((S)-2-amino-3-phenylpropanoic acid).

The resulting (S)-2-hydroxy-3-phenylpropanoic acid can then be chemically converted to this compound. This is typically achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂), in a reaction that proceeds with inversion of configuration. Therefore, to obtain the (S)-chloro acid, one would need to start with the (R)-hydroxy acid, or use a two-step process from the (S)-hydroxy acid that results in net retention. A more direct route involves the diazotization of L-phenylalanine in the presence of a chloride source, which can lead to the formation of the chloro-acid directly, though stereochemical outcomes must be carefully controlled.

Novel Synthetic Routes and Process Intensification Studies

Recent advances in chemical synthesis and engineering are being applied to produce chiral molecules more efficiently, safely, and sustainably.

One notable novel route involves a crystallization-induced chiral inversion. In a synthesis starting from L-phenylalanine, the amino acid is first converted to (S)-2-bromo-3-phenylpropanoic acid. This compound can then be epimerized to its (R)-enantiomer, which crystallizes from the solution, driving the equilibrium and resulting in a high enantiomeric excess (96-99%) of the (R)-bromo acid. nih.gov This (R)-bromo acid can then be converted to the desired this compound through a substitution reaction that proceeds with inversion of configuration.

Process intensification, particularly the use of continuous flow chemistry, offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govresearchgate.net The synthesis of chiral α-chloro acids has been demonstrated in continuous flow systems. For example, an asymmetric chlorination was achieved by passing the substrate and reagents through a heated column packed with a heterogeneous chiral organocatalyst. nih.gov This approach allows for the rapid and scalable synthesis of chiral intermediates. Applying such a continuous flow strategy to the chlorination of a suitable phenylpropanoic acid precursor could enable a safer, more efficient, and scalable manufacturing process for this compound.

Reactivity and Mechanistic Investigations of S 2 Chloro 3 Phenylpropanoic Acid

Nucleophilic Substitution Reactions at the Stereogenic Center

The carbon atom bonded to the chlorine atom in (S)-2-chloro-3-phenylpropanoic acid is an electrophilic center susceptible to attack by nucleophiles. These substitution reactions can proceed through different mechanisms, leading to distinct stereochemical outcomes.

Stereoinversion and Stereoretention Mechanisms

Nucleophilic substitution at the stereogenic center of this compound can result in either inversion or retention of the original stereochemistry.

Stereoinversion: This is the hallmark of a direct S_N2 (bimolecular nucleophilic substitution) reaction. utexas.edu In this concerted mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). ksu.edu.sa This "backside attack" leads to a Walden inversion, where the configuration of the chiral center is inverted. utexas.edu For instance, the reaction of this compound with a strong nucleophile under conditions that favor a direct S_N2 pathway would yield the corresponding (R)-product.

Stereoretention: The retention of stereochemistry is often indicative of a more complex reaction mechanism, most notably one involving neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.com In the case of this compound, the carboxylate group can act as an internal nucleophile. smartstartinstitute.com The reaction proceeds in two consecutive steps, each causing an inversion of stereochemistry. The net result is retention of the original configuration. smartstartinstitute.com This process is often associated with an enhanced reaction rate compared to a simple S_N2 reaction. youtube.com The first step involves the intramolecular attack of the carboxylate, forming a transient cyclic intermediate (an α-lactone) and displacing the chloride ion. This is the first inversion. The second step is the intermolecular attack of an external nucleophile on the cyclic intermediate, which opens the ring and results in the second inversion. dalalinstitute.com

Intermolecular and Intramolecular Nucleophilic Substitutions

Intermolecular Nucleophilic Substitution: This involves the attack of an external nucleophile on the electrophilic carbon center. A wide range of nucleophiles can be employed, including alkoxides, amines, and cyanide. For example, reaction with sodium ethoxide would be expected to yield the corresponding 2-ethoxy-3-phenylpropanoic acid. askfilo.com The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.

Intramolecular Nucleophilic Substitution: As previously discussed, the carboxylate group of this compound can act as an internal nucleophile, leading to the formation of a cyclic intermediate. smartstartinstitute.comyoutube.com This is a prime example of neighboring group participation. wikipedia.org The propensity for this intramolecular process is significant, especially under conditions that favor the ionization of the carboxylic acid. The formation of a three-membered α-lactone ring is a key feature of this pathway. smartstartinstitute.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of derivatives.

Derivatization to Esters, Amides, and Anhydrides

Esters: Esterification of this compound can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. Other methods include using coupling agents that activate the carboxylic acid. researchgate.net

Amides: Amide formation typically involves the reaction of the carboxylic acid with an amine. researchgate.net This reaction is often facilitated by the use of coupling agents to form an activated intermediate, or by converting the carboxylic acid to an acyl chloride first. The direct reaction of a carboxylic acid and an amine to form an amide by heating is possible but can be harsh. For instance, the synthesis of (S)-2-((S)-2-Acetamido-3-phenylpropanamido)-3-phenylpropanoic acid involves the formation of an amide bond. bldpharm.com

Anhydrides: Anhydrides can be prepared from carboxylic acids. One common method involves the reaction of two equivalents of the carboxylic acid with a dehydrating agent. Alternatively, a more controlled synthesis involves reacting the carboxylate salt of the acid with its corresponding acyl chloride. masterorganicchemistry.com

Table 1: Examples of Carboxylic Acid Derivatization

| Derivative | Reagents and Conditions |

|---|---|

| Ester | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat |

| Amide | Amine (e.g., ammonia (B1221849), primary or secondary amine), Coupling agent (e.g., DCC) or conversion to acyl chloride |

| Anhydride | Dehydrating agent (e.g., P₂O₅) or reaction of carboxylate with acyl chloride |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. The direct reduction of carboxylic acids is a challenging transformation that requires powerful reagents.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple carboxylic acids are generally stable to decarboxylation, the presence of certain functional groups can facilitate this process. For α-halo acids like this compound, decarboxylation might be induced under specific thermal or catalytic conditions, although this is not a common transformation for this particular compound without further modification. organic-chemistry.org

Side Chain (Phenyl Group) Reactivity and Modifications

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The substituent already present on the ring, in this case, a -CH₂CH(Cl)COOH group, will direct incoming electrophiles primarily to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the phenyl ring, usually in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

It is important to note that the reaction conditions for these electrophilic aromatic substitutions must be chosen carefully to avoid unwanted side reactions involving the other functional groups in the molecule. For example, the Lewis acids used in Friedel-Crafts reactions could potentially interact with the carboxylic acid or the chlorine atom.

Computational and Experimental Mechanistic Studies of Key Transformations

The reactivity of this compound is primarily governed by the presence of the chlorine atom at the α-position to the carboxylic acid group and the phenyl group at the β-position. These features make it a valuable substrate for investigating the stereochemical and electronic factors that influence reaction pathways. Key transformations include nucleophilic substitution reactions, which can proceed through various mechanisms, and enzymatic resolutions, which highlight the specificity of biocatalysts.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the α-carbon of this compound is a central area of investigation. The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) serves as a pertinent example, as it proceeds through an intermediate analogous to our target molecule. Mechanistic studies of this conversion reveal a double SN2 substitution pathway. aurco.org The initial diazotization of phenylalanine generates a good leaving group, which is then displaced intramolecularly by the carboxylate to form a transient α-lactone. Subsequent intermolecular attack by a nucleophile, such as water, on the α-lactone occurs with an inversion of configuration. aurco.org This double inversion process ultimately results in a net retention of the original stereochemistry. aurco.org

The stereochemical outcome of such substitutions is a critical area of study. For instance, the synthesis of α-amino acids from α-bromo carboxylic acids, a closely related transformation, proceeds via an SN2 mechanism with ammonia as the nucleophile. pressbooks.pub This reaction underscores the importance of backside attack, leading to an inversion of configuration at the chiral center.

Enzymatic Transformations and Kinetic Resolution

This compound and its derivatives are excellent substrates for enzymatic kinetic resolution, a process that allows for the separation of enantiomers. Lipases, in particular, have been employed for the enantioselective hydrolysis of esters derived from related 2-arylpropanoic acids. nih.gov

Computational and experimental studies on the hydrolytic kinetic resolution of related compounds, such as racemic 3-phenyl-2-oxetanone, have provided valuable mechanistic insights. In the presence of a chiral phase-transfer catalyst, asymmetric hydrolysis can be achieved with high enantioselectivity. rsc.orgnih.gov Mechanistic proposals suggest that the catalyst activates the carbonyl group towards nucleophilic attack by a hydroxide (B78521) ion, with the stereochemical outcome being controlled by the chiral environment provided by the catalyst. nih.gov

The intrinsic degradation kinetics of diastereomeric 1-β-O-acyl glucuronides derived from racemic 2-phenylpropanoic acid have also been investigated. These studies reveal that the rate of hydrolysis is dependent on the stereochemistry at the α-carbon, with the (R)-enantiomer generally hydrolyzing faster than the (S)-enantiomer under physiological conditions. nih.govacs.org This difference in reactivity highlights the subtle stereoelectronic effects that govern the stability and reactivity of these chiral molecules.

The enzymatic conversion of phenylpyruvic acid to phenyllactic acid by whole-cell biocatalysts has also been mechanistically scrutinized. nih.govnih.gov These studies have identified NAD-dependent lactate (B86563) dehydrogenases as the key enzymes responsible for the reduction of the keto acid to the corresponding α-hydroxy acid. nih.gov While not directly involving this compound, these findings are relevant for understanding the enzymatic pathways that can be engineered for the synthesis of chiral α-hydroxy acids from related precursors.

Interactive Data Table: Stereochemistry in Nucleophilic Substitution

| Reactant | Nucleophile | Proposed Mechanism | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| L-Phenylalanine | H₂O (via lactone) | Double SN2 | Net Retention | aurco.org |

Interactive Data Table: Kinetic Parameters in Enzymatic/Catalytic Resolutions

| Substrate | Catalyst/Enzyme | Resolution Type | Key Finding | Reference |

|---|---|---|---|---|

| Racemic 2-Arylpropanoic Acid Glucuronides | - | Hydrolysis | (R)-enantiomer hydrolyzes faster than (S) | nih.govacs.org |

| Racemic 3-Phenyl-2-oxetanone | Chiral Phase-Transfer Catalyst | Hydrolytic Dynamic Kinetic Resolution | High enantioselectivity achieved | rsc.orgnih.gov |

Strategic Applications of S 2 Chloro 3 Phenylpropanoic Acid in Asymmetric Synthesis

Utilization as a Chiral Building Block in Multistep Syntheses

The inherent chirality of (S)-2-chloro-3-phenylpropanoic acid makes it an excellent starting material for the synthesis of complex chiral molecules. The chlorine atom at the stereogenic center can be displaced by a variety of nucleophiles with inversion of configuration, a process that allows for the introduction of new functional groups while maintaining stereochemical integrity. This reactivity is central to its application as a chiral building block.

For instance, it can serve as a precursor to other valuable chiral synthons. A notable example is its potential conversion to (R)-2-azido-3-phenylpropanoic acid through nucleophilic substitution with an azide (B81097) source. The resulting azido (B1232118) acid is a key intermediate for the synthesis of various non-proteinogenic amino acids and peptide mimics. The carboxylic acid moiety can also be readily transformed into esters, amides, or alcohols, further expanding its synthetic utility. These transformations, often part of a multistep synthetic sequence, rely on the predictable stereochemical outcome of reactions at the chiral center.

Precursor for Enantiomerically Pure Pharmaceutical Intermediates (General Chemical Synthesis)

The demand for enantiomerically pure drugs has driven the development of efficient synthetic routes to key pharmaceutical intermediates. This compound and its derivatives play a crucial role in this context, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other bioactive molecules.

A prominent application is in the synthesis of the ACE inhibitor Benazepril. A key component of Benazepril is the (S)-homophenylalanine ethyl ester. While various synthetic routes to this intermediate exist, a plausible pathway involves the nucleophilic substitution of the chloro group in an esterified derivative of this compound with an appropriate nitrogen nucleophile. This reaction would proceed with inversion of configuration to yield the desired (S)-amino acid derivative.

Furthermore, derivatives of this compound have been explored for other therapeutic applications. For example, a series of (S)-2-ethoxy-3-phenylpropanoic acid derivatives have been synthesized and evaluated as insulin-sensitizing agents. nih.gov The synthesis of these compounds typically starts from this compound, where the chloro group is displaced by an ethoxy group.

| Target Pharmaceutical Intermediate | Synthetic Strategy from this compound Derivative | Therapeutic Area |

| (S)-Homophenylalanine Ethyl Ester | Nucleophilic substitution of the chloro group with an amine source. | ACE Inhibitors (e.g., Benazepril) nih.govnih.govnewdrugapprovals.orgresearchgate.netgoogle.com |

| (S)-2-Ethoxy-3-phenylpropanoic Acid Derivatives | Nucleophilic substitution of the chloro group with an ethoxide. | Antidiabetic (Insulin-sensitizing agents) nih.gov |

Intermediate in the Synthesis of Chiral Agrochemicals and Specialty Chemicals

The development of environmentally safer and more effective agrochemicals often relies on the use of single-enantiomer active ingredients. Chiral α-chloro carboxylic acids, such as this compound, are valuable intermediates in the synthesis of such compounds. The stereospecific introduction of the chloro-substituent allows for the creation of chiral centers that are often crucial for the biological activity of herbicides, fungicides, and insecticides.

While specific examples detailing the use of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural motif is present in various herbicidal and fungicidal compounds. The general strategy involves the reaction of the chiral α-chloro acid with other molecular fragments to construct the final active ingredient. For instance, it can be envisioned as a precursor for the synthesis of certain phenoxypropionate herbicides, where the stereochemistry at the propionic acid moiety is critical for their herbicidal efficacy.

Interestingly, chlorinated derivatives of 3-phenylpropanoic acid have been isolated from marine actinomycetes and have demonstrated significant antimicrobial activities, highlighting the biological relevance of this structural class. nih.gov

| Agrochemical Class | Potential Synthetic Application of this compound | Key Feature |

| Phenoxypropionate Herbicides | As a chiral building block to introduce the stereogenic propionic acid moiety. | Enantioselectivity is crucial for herbicidal activity. ebrary.net |

| Chiral Fungicides/Insecticides | As a precursor to introduce a specific stereocenter in the final molecule. | Chirality often dictates the efficacy and selectivity of the pesticide. weedturf.orgresearchgate.netnih.gov |

Role in the Total Synthesis of Complex Natural Products (Chiral Pool Strategy)

The "chiral pool" strategy is a powerful approach in total synthesis where readily available, enantiomerically pure natural products are used as starting materials. This compound, being derived from L-phenylalanine, is a prime candidate for this strategy. Its pre-existing stereocenter can be incorporated into the target natural product, thereby reducing the number of steps required to establish the correct stereochemistry.

Although specific total syntheses that explicitly start from this compound are not frequently highlighted in major reviews, its potential is evident. For example, it could be utilized in the synthesis of natural products containing a phenylpropyl structural unit with a defined stereochemistry at the α-position. The chloro and carboxyl functionalities offer multiple handles for elaboration into more complex structures. For instance, the conversion of the chloro group to other functionalities via nucleophilic substitution and the transformation of the carboxylic acid into other functional groups can be key steps in a total synthesis campaign.

Generation of Chiral Auxiliaries and Ligands from the Compound

Chiral auxiliaries and ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. Given its origin from a natural amino acid, this compound is an attractive starting material for the synthesis of novel chiral auxiliaries and ligands.

One common strategy involves the conversion of α-amino acids into chiral oxazolidinones, which are widely used as chiral auxiliaries in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov Through a series of chemical modifications, this compound could be converted into a chiral amino alcohol, a direct precursor to chiral oxazolidinones. The phenyl group would provide a rigid and well-defined chiral environment, potentially leading to high levels of stereocontrol in subsequent reactions.

Similarly, it can serve as a scaffold for the synthesis of chiral ligands for transition metal catalysis. The carboxylic acid and the chloro group can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For example, the carboxylic acid could be reduced to an alcohol, which can then be used to build phosphine-based ligands. The versatility of such ligands would allow for their application in a wide range of asymmetric catalytic reactions. mdpi.comnih.govcore.ac.uk

| Type of Chiral Molecule | Potential Synthetic Route from this compound | Application in Asymmetric Synthesis |

| Chiral Oxazolidinone Auxiliaries | Conversion to a chiral amino alcohol followed by cyclization. | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgscielo.org.mxresearchgate.net |

| Chiral Phosphine (B1218219) Ligands | Reduction of the carboxylic acid and subsequent functionalization to introduce phosphine groups. | Asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations. mdpi.com |

Advanced Spectroscopic and Chiroptical Characterization of S 2 Chloro 3 Phenylpropanoic Acid and Its Derivatives

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are indispensable for distinguishing between enantiomers, as they rely on the differential interaction of chiral molecules with polarized light. These techniques are not only qualitative in assigning the absolute configuration but can also be quantitative in determining the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Both techniques are exquisitely sensitive to the stereochemistry of a molecule.

For (S)-2-Chloro-3-Phenylpropanoic Acid, the chromophores, namely the phenyl ring and the carboxylic acid group, are expected to give rise to characteristic ORD curves and CD spectra. The phenyl group exhibits electronic transitions in the ultraviolet (UV) region, which are influenced by the chiral center at the C2 position. A study on the closely related (S)-2-phenylpropionic acid revealed distinct Electronic Circular Dichroism (ECD) spectra for the S and R enantiomers in aqueous solution, which can be used for their differentiation. researchgate.net The Cotton effect, an anomalous change in optical rotation in the vicinity of an absorption band, is a key feature in ORD spectra and is directly related to the CD signal. The sign and magnitude of the Cotton effect can be empirically correlated with the absolute configuration of the stereocenter.

Table 1: Illustrative ORD and CD Data for a Chiral Phenylpropanoic Acid Derivative

| Technique | Wavelength (nm) | Signal | Interpretation |

| ORD | > 300 | Plain positive curve | Background rotation |

| ~260 | Positive Cotton effect (peak) | Corresponds to phenyl chromophore transition | |

| < 230 | Strong negative rotation | Contribution from carboxylic acid chromophore | |

| CD | ~262 | Positive band (Δε > 0) | π → π* transition of the phenyl ring |

| ~215 | Negative band (Δε < 0) | n → π* transition of the carboxylic acid |

Note: This table is illustrative and based on expected spectral features and data from analogous compounds. Actual values for this compound would require experimental measurement.

Vibrational Circular Dichroism (VCD) Analysis for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is the infrared counterpart of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum of one enantiomer is the mirror image of the other. researchgate.net

The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known enantiomer (e.g., the (S)-enantiomer) using methods like Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

A significant challenge in the VCD analysis of carboxylic acids is the formation of intermolecular hydrogen-bonded dimers in solution, which can complicate the spectra. nih.gov A common strategy to overcome this is the conversion of the carboxylic acid to its methyl ester. This eliminates the strong hydrogen bonding and leads to sharper, more defined VCD signals that are more amenable to comparison with theoretical calculations for the monomeric form. nih.gov A study on the VCD of 2-(chlorophenoxy)propanoic acids successfully employed this esterification strategy to determine the absolute configuration. nih.gov

Table 2: Key VCD Bands for the Hypothetical Analysis of Methyl (S)-2-Chloro-3-Phenylpropanoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign |

| ~2950 | C-H stretching (aliphatic) | +/- |

| ~1750 | C=O stretching (ester) | + or - |

| ~1450 | CH₂ scissoring | +/- |

| ~1200 | C-O stretching (ester) | + or - |

| ~700 | C-Cl stretching | + or - |

Note: The signs are hypothetical and would be determined by DFT calculations and experimental measurement.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

While standard NMR spectroscopy is generally not able to distinguish between enantiomers, advanced NMR techniques, often employing chiral auxiliaries, can be used for the determination of enantiomeric purity and for detailed structural elucidation.

Chiral Shift Reagents and Chiral Solvating Agents in NMR

To determine the enantiomeric excess of this compound by NMR, a chiral environment must be created in the NMR tube. This is achieved by adding a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). organicchemistrydata.orgnih.gov

Chiral Solvating Agents (CSAs) are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding. rsc.orgrsc.orgfrontiersin.orgnih.gov These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the R and S enantiomers. For carboxylic acids like this compound, chiral amino alcohols such as (S)-diphenylprolinol or BINOL-based derivatives have proven effective as CSAs. rsc.orgfrontiersin.org The interaction typically involves hydrogen bonding between the carboxylic acid of the analyte and the hydroxyl and amino groups of the CSA. rsc.org

Chiral Lanthanide Shift Reagents (LSRs) are complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands. organicchemistrydata.orgnih.gov They induce large chemical shift changes in the NMR spectrum of the analyte upon complexation. Since the diastereomeric complexes formed with the two enantiomers have different stability and geometry, the magnitude of the induced shifts will be different, allowing for the resolution of enantiomeric signals. Reagents like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are commonly used for this purpose. researchgate.net

Table 3: Potential Chiral Auxiliaries for NMR Analysis of this compound

| Auxiliary Type | Example Reagent | Principle of Operation | Expected Observation |

| Chiral Solvating Agent | (S)-Diphenylprolinol | Formation of transient diastereomeric hydrogen-bonded complexes | Splitting of proton signals (e.g., the α-proton) for the (R) and (S) enantiomers |

| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ | Formation of transient diastereomeric coordination complexes | Differential shifting of proton signals, leading to separation of enantiomeric resonances |

Two-Dimensional NMR Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Two-dimensional (2D) NMR techniques are powerful for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecule, going beyond simple spectral interpretation. For this compound, several 2D NMR experiments would be informative.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings. For the title compound, it would show correlations between the α-proton and the diastereotopic protons of the adjacent methylene (B1212753) (CH₂) group, and between the methylene protons and the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of the carbon signals for the α-carbon, the methylene carbon, and the aromatic carbons based on the known proton assignments.

NMR data for the parent compound, 3-phenylpropionic acid, shows the methylene protons adjacent to the phenyl ring at approximately 2.97 ppm and the other methylene protons at 2.69 ppm. blogspot.com For this compound, the α-proton would be shifted downfield due to the electron-withdrawing effect of the chlorine atom, and the methylene protons would also be affected.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute configuration. nih.gov For a chiral compound, successful crystallographic analysis of a single crystal allows for the unambiguous determination of the absolute stereochemistry through the anomalous dispersion effect, often referred to as the Flack parameter.

To date, a published crystal structure for this compound has not been found in the surveyed literature. However, if suitable single crystals could be grown, X-ray diffraction analysis would provide definitive confirmation of the (S) configuration. The analysis would also reveal details about the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which could lead to the formation of dimers or catemeric chains in the crystal lattice.

Mass Spectrometry for Isotopic Labeling and Reaction Monitoring (Beyond Basic Identification)

Mass spectrometry (MS) serves as a powerful tool beyond simple molecular weight determination and structural elucidation of this compound and its derivatives. Advanced MS techniques, particularly when coupled with isotopic labeling, provide profound insights into reaction mechanisms, metabolic pathways, and degradation processes. These methods allow for the precise tracking of atoms through chemical or biological transformations, offering a dynamic view of molecular interactions.

Isotopic labeling involves the strategic replacement of one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁵N for nitrogen-containing derivatives). The resulting mass shift is readily detectable by mass spectrometry, enabling the differentiation of labeled from unlabeled molecules. This approach is fundamental to a variety of advanced MS applications.

Monitoring Reaction Pathways and Mechanisms:

In the synthesis of this compound and its derivatives, isotopic labeling can elucidate reaction mechanisms. For instance, by using a labeled precursor, the fate of specific atoms can be traced, confirming bond-forming and bond-breaking events. For example, if the synthesis involves the chlorination of a phenylpropanoic acid precursor, using a ¹³C-labeled carboxyl group would allow researchers to confirm that the carboxylic acid moiety remains intact throughout the reaction by monitoring the corresponding mass shift in the final product.

Table 1: Hypothetical Isotopic Labeling in the Synthesis of this compound

| Precursor | Labeled Position | Expected m/z of Unlabeled Product | Expected m/z of Labeled Product | Mass Shift (Δm/z) |

| Phenylalanine | ¹³C₉ (fully labeled) | 184.0291 | 193.0593 | +9 |

| Phenylalanine | ¹⁵N | 184.0291 | 185.0262 | +1 |

| 3-Phenylpropanoic acid | Carboxyl-¹³C | 184.0291 | 185.0325 | +1 |

Note: m/z values are for the molecular ion [M-H]⁻ and are calculated based on monoisotopic masses.

Degradation and Metabolic Studies:

The environmental fate and biodegradability of halogenated organic compounds like this compound are of significant interest. Mass spectrometry coupled with isotopic labeling is an invaluable tool for studying their degradation pathways in various matrices, such as soil or microbial cultures.

For instance, researchers can introduce this compound uniformly labeled with ¹³C into a microbial culture. By analyzing samples over time with techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to identify and quantify metabolic intermediates that retain the ¹³C label. This provides direct evidence of the degradation pathway. A common degradation mechanism for chlorinated compounds is dehalogenation. The removal of the chlorine atom would result in a characteristic mass shift that can be readily monitored.

A study on the degradation of the related compound 3-phenylpropionic acid by the halophilic archaeon Haloferax sp. D1227 identified several metabolites, including cinnamic acid and benzoic acid, through methods that could be enhanced by isotopic labeling to confirm the metabolic sequence. nih.gov

Table 2: Potential Metabolites of this compound and their Mass Signatures

| Compound | Putative Transformation | Chemical Formula | Expected m/z [M-H]⁻ |

| This compound | Parent Compound | C₉H₉ClO₂ | 184.0291 |

| (S)-2-Hydroxy-3-phenylpropanoic Acid | Hydrolytic Dechlorination | C₉H₁₀O₃ | 166.0629 |

| 3-Phenylpropanoic Acid | Reductive Dechlorination | C₉H₁₀O₂ | 150.0681 |

| Cinnamic Acid | Dehydrochlorination | C₉H₈O₂ | 148.0524 |

| Benzoic Acid | Side-chain Oxidation | C₇H₆O₂ | 122.0368 |

Reaction Monitoring in Real-Time:

Modern mass spectrometry techniques, such as those employing ambient ionization methods, allow for the real-time monitoring of chemical reactions. This provides kinetic data and helps in the identification of transient intermediates that might be missed by conventional offline analysis. For example, a reaction mixture for the synthesis of an ester derivative of this compound could be continuously sampled and analyzed by MS to track the disappearance of the starting material and the appearance of the product, optimizing reaction conditions for yield and purity.

In the context of enzymatic reactions, such as the potential enzymatic dehalogenation of this compound, mass spectrometry can be used to monitor the activity of the enzyme. nih.gov By incubating the substrate with the enzyme and periodically analyzing the mixture, the formation of the dehalogenated product can be quantified. Using a stable isotope-labeled internal standard, which is a form of the analyte that has been chemically modified to contain a heavy isotope, allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Theoretical and Computational Chemistry Studies of S 2 Chloro 3 Phenylpropanoic Acid

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like (S)-2-chloro-3-phenylpropanoic acid are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

The conformational space of this molecule is primarily defined by the rotation around two key single bonds:

τ1: The dihedral angle of the C-C bond connecting the chiral carbon and the benzyl (B1604629) group (Cα-Cβ).

τ2: The dihedral angle of the C-C bond within the carboxylic acid moiety (Cl-Cα-C=O).

Computational potential energy surface (PES) scans are employed to explore this conformational space. By systematically rotating these bonds and calculating the corresponding energy at each step, a detailed energy landscape can be constructed. This landscape reveals the low-energy, stable conformers and the higher-energy transition states that separate them. While a specific published PES for this exact molecule is not available, the methodology would identify several staggered conformers as energy minima. The relative energies of these conformers, calculated using quantum mechanical methods, allow for the determination of their population distribution at a given temperature via the Boltzmann distribution.

Table 1: Plausible Low-Energy Conformers of this compound This table is illustrative of the types of conformers that would be identified in a computational study.

| Conformer Name | Dihedral Angle (τ1, Cβ-Cα) | Dihedral Angle (τ2, Cα-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| anti-periplanar (AP) | ~180° | ~0° | 0.00 (Global Minimum) | The bulky phenyl and chloro groups are positioned farthest apart. |

| synclinal (+sc) | ~+60° | ~0° | >0 | A gauche interaction between the phenyl and chloro groups. |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying molecules of this size. escholarship.org

DFT calculations provide a detailed picture of the electron distribution within this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting chemical reactivity.

HOMO: The HOMO represents the region from which an electron is most likely to be donated. In this molecule, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the lone pairs of the oxygen atoms in the carboxyl group.

LUMO: The LUMO represents the region most likely to accept an electron. For this compound, the LUMO is anticipated to be localized around the carboxylic acid group (specifically the C=O bond) and the C-Cl bond, indicating these sites are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Characteristics of Frontier Molecular Orbitals

| Orbital | Expected Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Phenyl ring (π-system), Carboxyl oxygen atoms | Site of electrophilic attack and oxidation |

A significant application of DFT is the prediction of various spectroscopic properties, which can be used to validate experimental findings or to aid in structural elucidation.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. By modeling the molecule and calculating these parameters for its low-energy conformers, a Boltzmann-averaged spectrum can be generated and compared with experimental data to confirm the molecular structure. escholarship.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of key absorption bands, such as the characteristic C=O stretching vibration of the carboxylic acid (~1700-1750 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), and the C-Cl stretching vibration (~600-800 cm⁻¹).

Vibrational Circular Dichroism (VCD): For a chiral molecule, VCD spectroscopy is an exceptionally powerful technique. VCD measures the differential absorption of left and right circularly polarized light by vibrational transitions. DFT calculations can predict the VCD spectrum with high accuracy. The comparison of a calculated VCD spectrum for the (S)-enantiomer with an experimental spectrum provides an unambiguous determination of the molecule's absolute configuration.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.orgresearchgate.net An MD simulation of this compound, either in a solvent like water or in the condensed phase, can reveal crucial information about its dynamics and intermolecular interactions.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations are ideal for studying the formation, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other solute molecules. This is critical for understanding physical properties like solubility, boiling point, and crystal packing. Analysis of the simulation trajectory can yield radial distribution functions, which describe the structure of the solvent shell around specific atoms or functional groups of the molecule.

Computational Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods are invaluable for understanding and predicting the outcomes of chemical reactions. For this compound, a key reaction of interest is the substitution of the chlorine atom, a common step in the synthesis of more complex chiral molecules.

DFT calculations can be used to model the reaction mechanism of such a substitution. By locating the transition state structures and calculating the associated activation energy barriers, chemists can predict the reaction rate and feasibility. When a chiral catalyst is involved, computational modeling can explain the origin of enantioselectivity. phys.org For instance, in an enzyme-catalyzed reaction, docking simulations can place the substrate into the enzyme's active site. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can then model the reaction within the enzyme environment, revealing why one enantiomer of a substrate reacts faster than the other or why a reaction yields a specific stereoisomer. mdpi.com This predictive power is essential for designing efficient and selective synthetic routes for chiral pharmaceuticals and other fine chemicals.

Cheminformatics and Database Analysis of Related Chiral Halogenated Compounds

Cheminformatics applies computational tools to manage and analyze chemical information. Public databases like PubChem contain entries for this compound, providing computed properties, identifiers, and links to related literature and patents. nih.govnih.gov

Analyzing this data in the broader context of related chiral halogenated compounds can reveal important structure-property relationships. mdpi.comnih.gov By performing substructure and similarity searches across large chemical databases, researchers can identify compounds with similar structural motifs. This can help in:

Identifying potential starting materials or synthetic precursors.

Predicting properties of the target molecule based on known data for similar compounds.

Building Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features of a class of compounds with their biological activity or other properties.

This data-driven approach complements theoretical calculations by placing the study of a single molecule within the vast landscape of known chemical knowledge, accelerating discovery and innovation in areas like drug development and materials science. nih.gov

Future Research Directions and Emerging Applications for S 2 Chloro 3 Phenylpropanoic Acid

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into environmentally friendly methods for synthesizing chiral compounds like (S)-2-chloro-3-phenylpropanoic acid. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods.

Biocatalysis: A key area of development is the use of enzymes or whole-cell biocatalysts. gsa.ac.uk These biological systems offer high stereoselectivity and operate under mild conditions, significantly reducing the environmental impact. rsc.org For instance, research into the biocatalytic asymmetric synthesis of related chiral aryl alcohols has shown the potential of using microbial whole cells, enzymes, and genetically engineered organisms. magtech.com.cn The application of biocatalysis is becoming a preferred method for producing optically pure compounds. gsa.ac.uk

Green Chemistry Principles: Future synthetic strategies will likely incorporate more principles of green chemistry. This includes using alternative, less toxic solvents, such as dimethyl carbonate (DMC), which is biodegradable and has low toxicity. mdpi.com Research also focuses on developing synthetic routes from readily available and inexpensive starting materials, such as diethyl malonate, to produce a variety of chiral halogenated acids. rsc.org The chemoenzymatic approach, which combines the selectivity of enzymes with the diversity of organic chemistry, presents a powerful tool for creating complex bioactive compounds under milder conditions. rjeid.com

Table 1: Comparison of Synthetic Route Approaches

| Approach | Key Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Well-established protocols | Often requires harsh reagents, may produce significant waste. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.org | Enzyme stability, substrate scope, and cost can be limiting factors. |

| Green Chemistry | Use of non-toxic solvents, renewable starting materials, waste reduction. mdpi.com | Developing efficient and scalable green processes requires significant research. |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The creation of enantiomerically pure this compound heavily relies on effective catalytic systems. Future research is focused on discovering and optimizing novel catalysts that offer higher efficiency, selectivity, and broader applicability.

Advanced Catalysts: Research is exploring new classes of recyclable supported chiral heterogeneous ligands. For example, chiral oxazoline (B21484) ligands immobilized on mesoporous materials have demonstrated high yields and enantioselectivities in asymmetric reactions. acs.org These heterogeneous catalysts can be easily recovered and reused multiple times without a significant loss of activity, which is a crucial step towards sustainable chemical production. acs.org

Organocatalysis: The development of metal-free organocatalysts continues to be a significant area of interest. These catalysts are often less sensitive to air and moisture, more environmentally benign, and can offer unique reactivity and selectivity profiles for the synthesis of chiral molecules.

Computational Approaches: Theoretical calculations, such as Density Functional Theory (DFT), are becoming instrumental in understanding reaction mechanisms and predicting the efficacy of new catalysts. By modeling transition states, researchers can gain insights into the chiral recognition processes that govern enantioselectivity, accelerating the design of more effective catalysts. mdpi.com

Table 2: Emerging Catalytic Systems

| Catalyst Type | Example | Key Features |

|---|---|---|

| Heterogeneous Chiral Catalysts | Oxazoline-based ligands on SBA-15 support acs.org | Recyclable, high yield, high enantioselectivity. acs.org |

| Palladium Catalysts | (S,S)-Trost ligand-(allyl-PdCl)2 mdpi.com | Good enantioselectivity for N-C axially chiral compounds. mdpi.com |

| Iron Catalysis | Fe(NO3)3·9H2O and FeCl3 with TEMPO acs.org | Uses earth-abundant metals, high selectivity in aerobic oxidations. acs.org |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to improve efficiency, safety, and product quality. this compound and its derivatives are prime candidates for synthesis using these modern technologies.

Advantages of Flow Chemistry: Continuous flow processes offer superior heat and mass transfer compared to traditional batch reactors. cordenpharma.com This enhanced control allows for safer handling of exothermic or hazardous reactions and can lead to higher yields and purity. cordenpharma.comyoutube.com The small reaction volumes in microreactors or tubular reactors also minimize the risks associated with highly reactive intermediates.

Process Intensification: Integrating synthesis into a continuous flow system allows for real-time monitoring and optimization of reaction parameters. This can significantly reduce development timelines and manufacturing costs in the long run. cordenpharma.com The FDA has encouraged the adoption of flow technology, and several drug products manufactured using this approach have already received approval. This trend is expected to continue, with flow chemistry being applied to a wider range of chemical transformations, including high-pressure reactions, photochemistry, and electrochemistry. rsc.org

Potential in Advanced Materials and Polymer Science (Chiral Monomers/Building Blocks)

The unique chiral structure of this compound makes it a valuable building block for the creation of advanced materials and polymers with specific, tailored properties.

Chiral Polymers: This compound can serve as a chiral monomer in polymerization reactions. The incorporation of such chiral units can induce helical structures in the polymer backbone, leading to materials with unique optical properties. For instance, research on the copolymerization of chiral vinyl monomers has shown that the chirality of the monomer can control the helical sense of the resulting polymer. nih.gov These helical polymers have potential applications in chiral separation, asymmetric catalysis, and optical devices.

Functional Materials: Derivatives of this compound can be used to synthesize chiral dopants for liquid crystals. researchgate.net The introduction of these chiral molecules can induce a helical twist in the nematic phase of the liquid crystal, a property that is essential for many display technologies. The efficiency of the chiral dopant is highly dependent on its molecular structure. researchgate.net Furthermore, the compound's structure can be incorporated into the synthesis of functionalized polycaprolactones (PCLs), which are biodegradable polymers widely used in biomedical applications like drug delivery systems and medical sutures. acs.org

Design of New Chiral Molecules Leveraging the Compound's Core Structure

The core structure of this compound provides a versatile scaffold for the design and synthesis of new, more complex chiral molecules with potential applications in medicinal chemistry and materials science.

Scaffold for Drug Design: The phenylpropanoic acid framework is a common feature in many biologically active compounds. mdpi.com The specific chirality at the Cα carbon is often crucial for the molecule's interaction with biological targets. mdpi.com By using this compound as a starting material, chemists can introduce a variety of functional groups to create libraries of new chiral compounds for drug discovery programs. The chloro-substituent, in particular, serves as a useful handle for further chemical modifications.

Asymmetric Synthesis: The compound is a key intermediate in the asymmetric synthesis of other complex chiral molecules. For example, it can be a precursor in multi-step syntheses that involve stereospecific reactions like ring expansions to create complex heterocyclic structures, such as substituted piperidines, which are important motifs in pharmaceuticals. capes.gov.br The ability to start with an enantiomerically pure building block simplifies the synthesis of the final target molecule with the desired stereochemistry.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Chloro-3-Phenylpropanoic Acid, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Synthesis Routes :

- Chiral Pool Strategy : Start with enantiomerically pure precursors like (S)-phenylalanine derivatives. Introduce chlorine via stereoselective chlorination using reagents such as SOCl₂ or PCl₃ under controlled conditions .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-based systems) to induce stereochemistry during the formation of the propanoic acid backbone .

- Enantiomeric Purity :